
2-Hydroxy-1,1-dimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hydroxy-1,1-dimethylguanidine involves the modification of primary amine functionalized drugs via a condensation reaction with 2-hydroxy-1-naphthaldehyde . This produces new organic zwitterionic compounds .Chemical Reactions Analysis
2H-1,1-DMG-HCl acts as a chelating agent, binding to metal ions and forming stable complexes. This property allows it to be used as a catalyst in organic synthesis reactions. It also acts as a proton donor, which makes it useful for the synthesis of amines and other functional groups.Physical and Chemical Properties Analysis
This compound is a white, odorless, crystalline powder that is soluble in water. Its molecular weight is 103.12 g/mol .Wissenschaftliche Forschungsanwendungen
DNA Damage and Free Radical Production
2-Hydroxy-1,1-dimethylguanidine, under the name aminoguanidine (AG), has been studied for its role in causing damage to supercoiled plasmid DNA in the presence of transition metal Fe+3. AG has been identified to induce the formation of hydroxyl radicals and hydrogen peroxide, which are crucial in the context of DNA damage. This study raises concerns about the use of AG in clinical prophylaxis, particularly in diabetes treatment (Suji & Sivakami, 2006).
Noradrenaline Depletion and Sympathetic Blocking
Another research area of interest is the comparison of the noradrenaline-depleting and sympathetic-blocking actions of guanethidine and hydroxyphenethylguanidine, which relates to this compound. This study explores the mechanisms of noradrenaline depletion by these compounds, shedding light on their potential therapeutic applications (Fielden & Green, 1967).
Antioxidant Properties
The antioxidant properties of aminoguanidine (AG) have been investigated, focusing on its ability to diminish advanced glycosylation of proteins. AG exhibits significant dose-dependent effects against free radical damage, indicating its potential protective effects during glycation. This could be particularly relevant in preventing diabetic complications (Courderot-Masuyer et al., 1999).
Synthesis and Characterization
Research into the synthesis and characterization of compounds related to this compound, such as the reaction between N, N-dimethylebiguanidine and 4-hydroxy-2,6-pyridinedicarboxylic acid, has been conducted. This research contributes to understanding the chemical properties and potential applications of these compounds (Ghasemi et al., 2017).
Inhibition of Ribonucleotide Reductase
N-hydroxy-N'-aminoguanidine derivatives have been studied for their ability to inhibit ribonucleotide reductase, which is significant in the context of anticancer research. These derivatives' efficiency as inhibitors points to potential therapeutic applications in cancer treatment (Tai et al., 1983).
Anti-Ischemic Properties
Research into the anti-ischemic properties of N-(6-aminobenzopyranyl)-N'-benzyl-N''-cyanoguanidine analogues highlights the potential of such compounds in cardio- and neuroprotection. These compounds' ability to reduce myocardial infarct zones in ischemic myocardium rat models suggests significant therapeutic potential (Yoo et al., 2001).
Antiviral and Anticancer Agents
The exploration of N-hydroxyguanidine derivatives as anticancer and antiviral agents highlights another significant application of this compound-related compounds. These derivatives exhibit enhanced antiviral and anticancer activity compared to hydroxyguanidine and hydroxyurea (Tai et al., 1984).
Catalysis of Bromolactonisation
Studies have shown that compounds like dimethylacetamide and tetramethylguanidine, related to this compound, act as catalysts for the bromolactonisation of unsaturated carboxylic acids. This research contributes to the understanding of the catalytic properties of these compounds (Ahmad et al., 2007).
Wirkmechanismus
Biochemical Pathways
It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the metabolism of certain proteins and hormones, and to modulate the activity of certain enzymes.
Pharmacokinetics
, which could potentially influence its bioavailability.
Action Environment
, which suggests that it may be relatively resistant to environmental changes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-1,1-dimethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYFQRUFGISDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
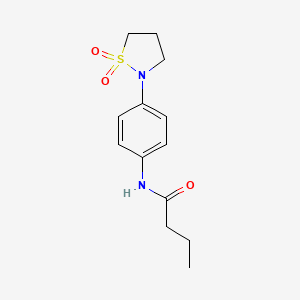
![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
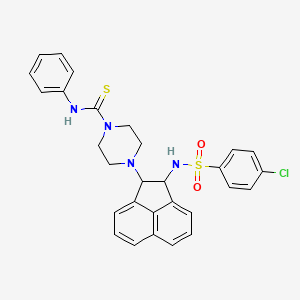
![3-fluoro-4-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2877416.png)
![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)
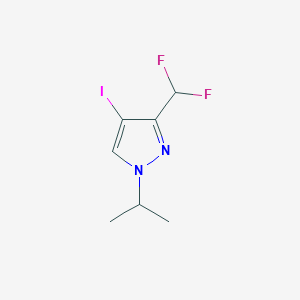
![n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2877419.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)
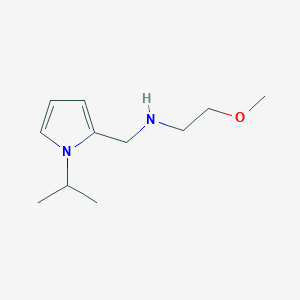
![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)
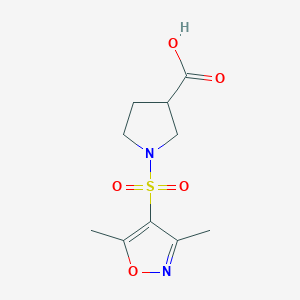
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)
![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2877430.png)
![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)
